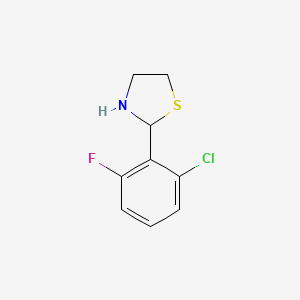

2-(2-Chloro-6-fluorophenyl)thiazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Chloro-6-fluorophenyl)thiazolidine is a useful research compound. Its molecular formula is C9H9ClFNS and its molecular weight is 217.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(2-Chloro-6-fluorophenyl)thiazolidine is being explored for its potential as a therapeutic agent. Its structural features allow it to interact with various biological pathways, making it a candidate for drug development.

- Anticancer Activity : Recent studies have highlighted its effectiveness against several cancer cell lines. For instance, compounds structurally related to thiazolidines have shown inhibitory activity against cyclin-dependent kinase 2 (CDK2), which is crucial in cancer cell proliferation. The IC₅₀ values for these compounds ranged from 0.24 µM to 0.54 µM against MCF-7 and HepG2 cell lines, indicating significant potency .

Antimicrobial Properties

The compound exhibits notable antimicrobial effects against various bacterial strains. A study assessed its efficacy, revealing the following inhibition zones:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound could be developed into an antimicrobial agent .

Molecular Docking Studies

Molecular docking studies have been employed to understand how this compound interacts with specific enzymes or receptors involved in disease processes. These studies indicate that the compound binds effectively to target sites, providing insights into its mechanism of action .

Case Study 1: Anticancer Activity Assessment

A detailed investigation was conducted on the anticancer properties of this compound analogs. The study demonstrated significant cytotoxic effects against MCF-7 cells, with IC₅₀ values indicating strong potential as anticancer agents.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various thiazolidine derivatives, this compound showed superior antimicrobial activity compared to standard treatments, suggesting its utility in developing new antimicrobial therapies .

Análisis De Reacciones Químicas

Reaction Mechanisms

The reactivity of 2-(2-Chloro-6-fluorophenyl)thiazolidine is governed by its thiazolidine core and substituents:

3.1. Ring-Opening Reactions

-

Hydrolysis : Acidic or basic conditions cleave the thiazolidine ring, yielding thiols and imines. For example, HCl in ethanol converts thiazolidines to α-amino aldehydes .

-

Oxidation : Thiazolidines oxidize to thiazoles via reagents like KMnO₄ or H₂O₂, altering their electronic properties.

3.2. Substitution Reactions

-

S-Alkylation : Thiol groups react with alkylating agents (e.g., methyl iodide) to form thioethers, enhancing stability .

-

N-Alkylation : Amine groups undergo alkylation via SN2 mechanisms, as seen in thiazolidine derivatives synthesized from aziridines .

Mechanism Pathway

-

Formation of imine intermediates (RCHO + RNH₂ → RCH=NR).

-

Nucleophilic attack by thioglycolic acid (SHCH₂COOH).

Chemical Transformations

The compound undergoes diverse functional group transformations:

4.1. Acetylation

-

Reaction with acetyl chloride forms N-acetyl derivatives, reducing basicity and improving lipophilicity .

4.2. Cross-Coupling

4.3. Bioisosteric Replacement

-

Fluorine substitution on the phenyl ring enhances stability and bioavailability, as observed in thiazolidine-based antitubercular agents .

Transformation Examples

| Reaction Type | Reagent | Product | Citation |

|---|---|---|---|

| Oxidation | KMnO₄ | Thiazole derivative | |

| S-Alkylation | CH₃I | Thioether derivative | |

| Acetylation | AcCl | N-Acetyl thiazolidine |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(2-Chloro-6-fluorophenyl)thiazolidine?

- Methodology : Reduction of disulfide precursors using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under inert conditions is a primary route. For example, reduction of sulfoxides or sulfones derived from substituted thiophenes can yield thiazolidine derivatives . Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical to minimize side reactions.

- Validation : Confirm product purity via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.

Q. How can the crystal structure of this compound be determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) paired with SHELX software (e.g., SHELXL for refinement) is the gold standard. Data collection requires high-quality crystals, and refinement parameters (e.g., thermal displacement factors, hydrogen bonding networks) must be adjusted to resolve electron density maps .

- Critical Analysis : Compare experimental bond lengths/angles with density functional theory (DFT)-calculated values to identify discrepancies caused by crystal packing effects.

Q. What analytical techniques are suitable for detecting impurities in this compound?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) is recommended. For example, impurities like penilloic acid derivatives (common in β-lactam analogs) can be identified using reverse-phase columns and gradient elution .

- Quantification : Use external calibration curves with reference standards (e.g., LGC-certified materials) for accurate impurity profiling.

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity?

- Methodology : Synthesize analogs by substituting the thiazolidine core or fluorophenyl group. For instance, introducing electron-withdrawing groups (e.g., nitro) at specific positions can alter binding affinity to biological targets like cyclooxygenase-2 (COX-2). Compare inhibitory activity using enzyme-linked immunosorbent assays (ELISA) .

- Data Interpretation : Analyze structure-activity relationships (SAR) via molecular docking simulations (e.g., AutoDock Vina) to predict binding modes with COX-2 active sites .

Q. What role does this compound play in coordination chemistry with transition metals?

- Methodology : React the compound with metal salts (e.g., ZnCl₂, CoCl₂) in anhydrous solvents to form complexes. Characterize using infrared (IR) spectroscopy (to confirm S→metal coordination) and X-ray crystallography. For example, thiazolidine derivatives form stable complexes with Zn(II) via thiazoline sulfur and pyridyl nitrogen donors .

- Advanced Analysis : Employ cyclic voltammetry to study redox behavior of metal complexes, correlating electronic properties with ligand geometry.

Q. How can computational methods predict the metabolic fate of this compound?

- Methodology : Use in silico tools like SwissADME or MetaPrint2D to identify potential metabolic sites (e.g., thiazolidine ring oxidation, fluorophenyl hydroxylation). Validate predictions with in vitro assays using liver microsomes and high-resolution mass spectrometry (HR-MS) to detect metabolites .

- Case Study : Compare predicted exact masses (e.g., m/z 338.034 for sulfoxide metabolites) with experimental HR-MS data to confirm metabolic pathways .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology : Cross-validate NMR and LC-MS results with synthetic controls. For instance, unexpected NOE correlations in NMR may indicate conformational flexibility, necessitating variable-temperature (VT) NMR studies .

- Troubleshooting : Use deuterated solvents to eliminate solvent interference, and apply advanced pulse sequences (e.g., COSY, HSQC) for ambiguous signal assignment.

Propiedades

Fórmula molecular |

C9H9ClFNS |

|---|---|

Peso molecular |

217.69 g/mol |

Nombre IUPAC |

2-(2-chloro-6-fluorophenyl)-1,3-thiazolidine |

InChI |

InChI=1S/C9H9ClFNS/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9,12H,4-5H2 |

Clave InChI |

OTQBKYZCYLLRBZ-UHFFFAOYSA-N |

SMILES canónico |

C1CSC(N1)C2=C(C=CC=C2Cl)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.